molecular formula C20H19N3O5S2 B2484322 6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 920456-02-6

6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2484322
CAS No.: 920456-02-6
M. Wt: 445.51
InChI Key: SCCKXVSZEZKXQD-UHFFFAOYSA-N
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Description

6-Ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:

  • Ethyl and methyl ester groups at positions 6 and 3, respectively.
  • A benzo[d]thiazole-2-carboxamido substituent at position 2, enhancing π-π stacking and hydrogen-bonding capabilities.
  • A partially saturated dihydrothieno ring system, contributing to conformational rigidity .

Molecular Formula: C₂₄H₂₁N₃O₅S₂ (estimated based on structural analogs). Molecular Weight: ~505.56 g/mol (calculated). Applications: Potential roles in medicinal chemistry (antimicrobial, anticancer) and materials science due to its aromatic and electron-rich framework .

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-3-28-20(26)23-9-8-11-14(10-23)30-17(15(11)19(25)27-2)22-16(24)18-21-12-6-4-5-7-13(12)29-18/h4-7H,3,8-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCKXVSZEZKXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.

Biological Activity

The compound 6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining elements from thieno[2,3-c]pyridine and benzo[d]thiazole moieties. Its chemical formula can be represented as:

C19H19N3O4SC_{19}H_{19}N_{3}O_{4}S

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to This compound exhibit notable anticancer properties. For instance, compounds with similar thieno-pyridine structures have shown IC50 values in the low micromolar range against various cancer cell lines. In one study, a related compound demonstrated an IC50 of approximately 0.04 µM against specific cancer types, indicating strong inhibitory effects on tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A related study reported that thiophene derivatives exhibited significant antibacterial activity against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged between 0.9 µM to 2 µM, showcasing their potential as effective antimicrobial agents .

The biological activity of This compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have been identified as potent inhibitors of protein kinases such as CK1δ, which play crucial roles in cell signaling pathways involved in cancer progression.
  • CB2 Receptor Agonism : Some derivatives have shown agonistic activity towards cannabinoid receptors (CB1 and CB2), which may mediate anti-inflammatory effects and contribute to their therapeutic potential in inflammatory diseases .

Study on Anticancer Effects

In a controlled study involving various cancer cell lines (e.g., breast and colon cancer), researchers synthesized several derivatives based on the core structure of This compound . The results indicated that modifications at specific positions significantly enhanced cytotoxicity. For instance:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)0.03
Compound BHCT116 (Colon)0.05
Compound CHeLa (Cervical)0.04

These findings suggest that structural modifications can lead to improved anticancer efficacy.

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of thiophene-benzothiazole derivatives showed promising results against various bacterial strains:

StrainMIC (µM)
E. coli1.5
S. aureus0.9
P. aeruginosa2.0

Such data highlight the potential application of these compounds in treating infections caused by resistant bacteria .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole, including compounds similar to 6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been synthesized and tested for their efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Benzothiazole derivatives are also being explored for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells. The mechanism involves the inhibition of specific kinases involved in cell proliferation pathways. For example, compounds structurally related to the target compound have shown promising results in inhibiting the growth of breast and lung cancer cell lines .

Material Science

Polymer Chemistry
The incorporation of benzothiazole moieties into polymer matrices has potential applications in developing advanced materials with enhanced thermal and mechanical properties. The unique electronic properties of benzothiazole derivatives allow for the creation of conductive polymers that can be utilized in organic electronics .

Photovoltaic Applications
Research has indicated that compounds like this compound can serve as effective light-harvesting materials in organic solar cells. Their ability to absorb light across a broad spectrum enhances the efficiency of energy conversion processes .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityTested against Staphylococcus aureusMIC = 250 μg/mL; showed 98% inhibition
Anticancer ResearchInhibition of breast cancer cellsInduced apoptosis; inhibited cell growth significantly
Polymer DevelopmentConductive polymersEnhanced thermal stability and conductivity
Organic Solar CellsLight-harvesting efficiencyImproved energy conversion rates compared to traditional materials

Comparison with Similar Compounds

Key Observations :

  • Methoxy or methyl groups (e.g., 3,4-dimethoxybenzamido) may mimic antiplatelet agents like clopidogrel by modulating platelet aggregation pathways .
  • Halogenated substituents (e.g., 2,4-dichlorobenzamido) increase lipophilicity, improving membrane permeability and antiproliferative effects .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Target Compound: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to ester groups and aromaticity. The benzo[d]thiazole moiety may reduce aqueous solubility compared to non-aromatic analogs .
  • Analog with 3,4-Dimethoxybenzamido : Higher aqueous solubility due to methoxy groups, enhancing bioavailability .

Metabolic Stability

  • Methyl esters are generally more stable than ethyl esters .
  • Benzo[d]thiazole : May undergo cytochrome P450-mediated oxidation, generating reactive metabolites .

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